molecular formula C8H16N2 B1467807 8-Methyl-5,8-diazaspiro[3.5]nonane CAS No. 2090279-52-8

8-Methyl-5,8-diazaspiro[3.5]nonane

Cat. No. B1467807
CAS RN: 2090279-52-8
M. Wt: 140.23 g/mol
InChI Key: HIBNUPZVTJUFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-5,8-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C8H16N2 . It contains a total of 27 bonds, including 11 non-H bonds, and features a four-membered ring, a six-membered ring, a secondary aliphatic amine, and a tertiary aliphatic amine .


Molecular Structure Analysis

The molecule contains a total of 26 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms . It features a four-membered ring and a six-membered ring, along with a secondary aliphatic amine and a tertiary aliphatic amine .

Scientific Research Applications

Pharmacology: Potential Neurotransmitter Modulation

8-Methyl-5,8-diazaspiro[3.5]nonane may have applications in pharmacology due to its structural similarity to compounds that interact with neurotransmitter systems. Its spirocyclic structure could be explored for modulating neurotransmitter receptors or transporters, potentially leading to new treatments for neurological disorders .

Material Science: Polymer Synthesis

In material science, this compound could be used as a monomer for creating novel polymers. Its diazaspiro structure might impart unique mechanical properties to the polymers, such as elasticity or durability, which could be beneficial in developing new materials for industrial applications .

Chemical Synthesis: Chiral Catalyst Development

The chiral nature of 8-Methyl-5,8-diazaspiro[3.5]nonane makes it a candidate for developing chiral catalysts in asymmetric synthesis. Catalysts derived from this compound could improve the enantioselectivity of chemical reactions, which is crucial for producing optically active pharmaceuticals .

Biochemistry: Enzyme Inhibition Studies

Researchers could investigate the use of 8-Methyl-5,8-diazaspiro[3.5]nonane in biochemistry for enzyme inhibition. Its structure could interact with active sites of certain enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .

Industrial Uses: Process Optimization

This compound’s stability under various conditions might make it suitable for process optimization in chemical manufacturing. It could be used to streamline production processes, reduce waste, or improve the yield of target compounds .

Environmental Applications: Pollutant Removal

Finally, 8-Methyl-5,8-diazaspiro[3.5]nonane could find applications in environmental science, particularly in the removal of pollutants. Its structure might allow it to bind to certain contaminants, facilitating their extraction from water or soil .

Safety and Hazards

The safety and hazards associated with 8-Methyl-5,8-diazaspiro[3.5]nonane are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

8-methyl-5,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-6-5-9-8(7-10)3-2-4-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBNUPZVTJUFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-5,8-diazaspiro[3.5]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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